molecular formula C26H22ClNO5 B11268182 methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-2-yl]benzoate

Cat. No.: B11268182
M. Wt: 463.9 g/mol
InChI Key: KKDOIWBKJMITDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is a complex organic compound featuring a pyrrole ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 4-methoxyphenylacetic acid, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature and pH. The use of automated systems ensures consistency and efficiency in the production process. The final product is typically purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

  • METHYL 4-{1-[(4-BROMOPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE
  • METHYL 4-{1-[(4-FLUOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE

Uniqueness

METHYL 4-{1-[(4-CHLOROPHENYL)METHYL]-4-HYDROXY-3-(4-METHOXYPHENYL)-5-OXO-2,5-DIHYDRO-1H-PYRROL-2-YL}BENZOATE is unique due to the presence of both chloro and methoxy substituents, which can influence its reactivity and biological activity. These substituents can enhance its binding affinity to certain targets and modify its pharmacokinetic properties .

Properties

Molecular Formula

C26H22ClNO5

Molecular Weight

463.9 g/mol

IUPAC Name

methyl 4-[1-[(4-chlorophenyl)methyl]-4-hydroxy-3-(4-methoxyphenyl)-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C26H22ClNO5/c1-32-21-13-9-17(10-14-21)22-23(18-5-7-19(8-6-18)26(31)33-2)28(25(30)24(22)29)15-16-3-11-20(27)12-4-16/h3-14,23,29H,15H2,1-2H3

InChI Key

KKDOIWBKJMITDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(=O)OC)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.